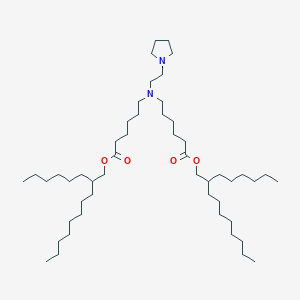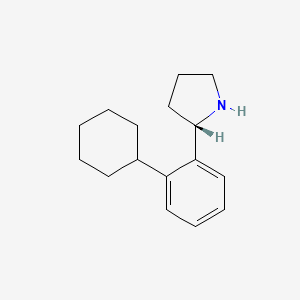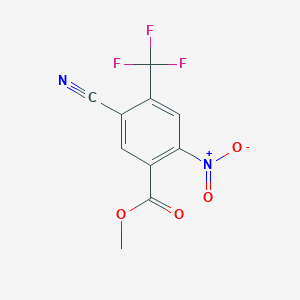
Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5F3N2O4 It is a derivative of benzoic acid and contains functional groups such as a cyano group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves the nitration of a suitable precursor followed by esterification. One common method involves the nitration of 4-(trifluoromethyl)benzonitrile to produce 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid, which is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and the concentration of reagents, would be carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 5-amino-2-nitro-4-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the cyano group.
Methyl 2-cyano-4-(trifluoromethyl)benzoate: Similar structure but lacks the nitro group.
Methyl 5-cyano-2-nitrobenzoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the presence of all three functional groups (cyano, nitro, and trifluoromethyl) on the benzoate core. This combination of groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H5F3N2O4 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
methyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H5F3N2O4/c1-19-9(16)6-2-5(4-14)7(10(11,12)13)3-8(6)15(17)18/h2-3H,1H3 |
InChI Key |
LBFQFZGQKDRGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


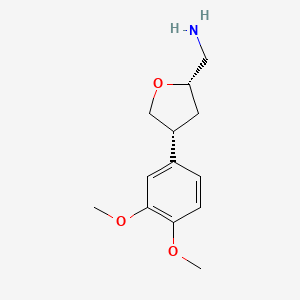
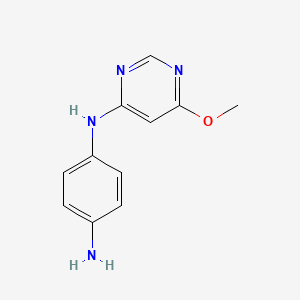
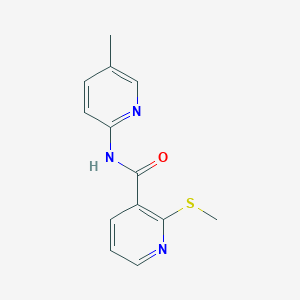
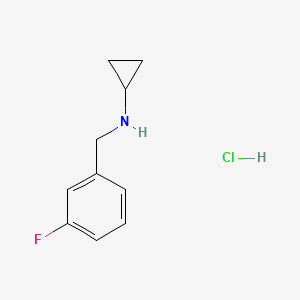
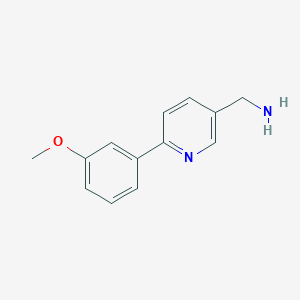
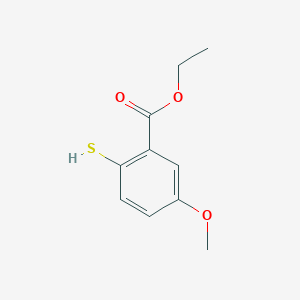
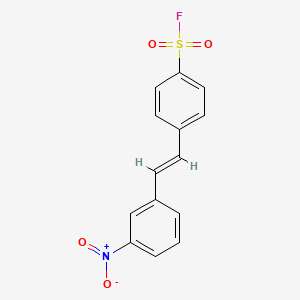
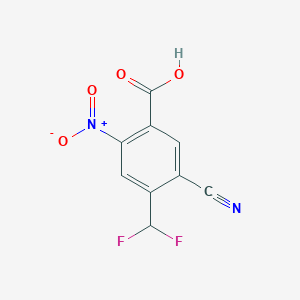
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)
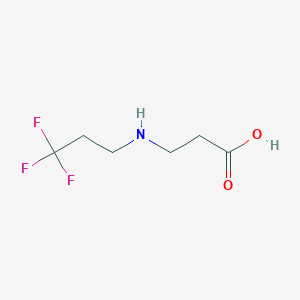
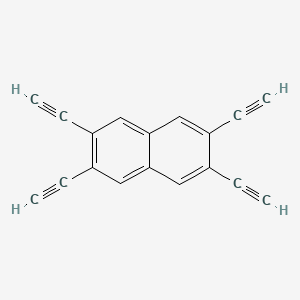
![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)
